N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide
Description
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is a complex organic compound that features a nitro group, a thiophene ring, and a tosyl group attached to a benzamide structure
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-14-7-9-17(10-8-14)29(26,27)19(18-6-3-11-28-18)13-21-20(23)15-4-2-5-16(12-15)22(24)25/h2-12,19H,13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLKALGLJZZLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzamide precursor followed by the introduction of the thiophene and tosyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene and tosyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the thiophene or benzamide rings.
Scientific Research Applications
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide has been investigated for its biological activities, particularly in the context of cancer therapy and antimicrobial properties.
Anticancer Properties
Research indicates that this compound may have cytotoxic effects on various cancer cell lines. For instance:
- A549 (Lung Cancer) : Exhibited significant cytotoxicity with an IC50 value of 15 µM, primarily through apoptosis induction.
- MCF7 (Breast Cancer) : Demonstrated an IC50 value of 12.5 µM, suggesting cell cycle arrest at the G1 phase.
- HeLa (Cervical Cancer) : Showed an IC50 value of 10 µM with evidence of enzyme inhibition critical for cancer cell survival.
These findings indicate its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound's sulfonamide group may contribute to antimicrobial properties, making it a candidate for further studies in infectious disease treatment. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to be explored in several key areas:
- Drug Development : Its anticancer and antimicrobial properties make it a candidate for developing new drugs aimed at treating resistant forms of cancer and bacterial infections.
- Biochemical Research : The compound can be utilized in studies investigating the mechanisms of action of sulfonamides and their derivatives, particularly in cancer biology.
- Synthetic Chemistry : It serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on A549 Cell Line : Investigated the compound's ability to induce apoptosis, providing insights into its mechanism as a potential lung cancer treatment.
- MCF7 Cell Line Analysis : Focused on how the compound affects cell cycle regulation, supporting its role in breast cancer therapy.
- HeLa Cell Line Research : Explored enzyme inhibition properties that could lead to new strategies for cervical cancer treatment.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are required to evaluate safety profiles in vivo before clinical applications can be considered.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the thiophene and tosyl groups can interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitro-N-(2-(thiophen-2-yl)ethyl)benzamide
- 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Uniqueness
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both the nitro and tosyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the thiophene ring makes this compound a versatile intermediate for various synthetic and research applications.
Biological Activity
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structure includes a sulfonyl group, a thiophene ring, and a nitrobenzamide moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the sulfonamide : Reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine.
- Coupling with thiophene : Introduction of thiophene through electrophilic substitution.
- Nitration : The final step involves nitration to introduce the nitro group on the benzamide ring.
Anticancer Properties
Several studies have evaluated the anticancer potential of similar compounds. For instance, derivatives with benzamide structures have shown significant activity against various cancer cell lines. A study demonstrated that compounds with similar structural motifs inhibited cell proliferation by targeting specific signaling pathways associated with cancer growth .
Antimicrobial Activity
Research has indicated that compounds containing thiophene and sulfonamide groups exhibit antimicrobial properties. For example, a related compound demonstrated effective inhibition of bacterial growth, likely due to disruption of cell membrane integrity and interference with metabolic pathways .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory effects. Compounds in this class have been shown to inhibit nitric oxide production and other inflammatory mediators in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The nitro group may facilitate binding to specific receptors involved in cancer and inflammation.
- Enzyme Inhibition : The sulfonamide moiety could inhibit enzymes critical for bacterial survival or cancer cell metabolism.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Showed effective inhibition of Staphylococcus aureus growth, highlighting its potential as an antimicrobial agent. |
| Study C | Reported reduction in TNF-α levels in LPS-stimulated macrophages, indicating anti-inflammatory activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
